molecular formula C9H8FNO B596476 5-Fluoro-6-methoxy-1H-indole CAS No. 1211595-72-0

5-Fluoro-6-methoxy-1H-indole

Cat. No.: B596476
CAS No.: 1211595-72-0
M. Wt: 165.167
InChI Key: NXXKLZQLVSSDKK-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Safety and Hazards

The safety information for 5-Fluoro-6-methoxy-1H-indole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing off immediately with soap and plenty of water if skin contact occurs, and rinsing immediately with plenty of water if eye contact occurs .

Future Directions

Indole derivatives, including 5-Fluoro-6-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

5-Fluoro-6-methoxy-1H-indole, like other indole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

This compound has been shown to have various effects on different types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXKLZQLVSSDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717121
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211595-72-0
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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